![molecular formula C6H10O3 B1240676 富罗[2,3-b]呋喃-3-醇,六氢- CAS No. 109789-19-7](/img/structure/B1240676.png)

富罗[2,3-b]呋喃-3-醇,六氢-

描述

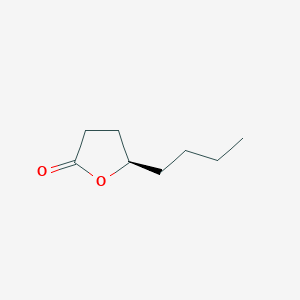

Furo[2,3-b]furan-3-ol, hexahydro-, also known as (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, is a chemical compound used as a reagent in the synthesis of Darunavir , a second-generation HIV-1-protease inhibitor and antiviral agent .

Synthesis Analysis

The synthesis of hexahydro-furo[2,3-b]furan-3-ol has been described in several patents . The process involves several steps such as an allylation step using lithium diisopropyl amide, followed by a reduction step, and further a Swern oxidation step followed by an ozonolytic cleavage and a hydroboration step . The synthesis starts from 2,3-dihydrofuran and comprises the step of treating said intermediate with N-iodosuccinimide and allyl alcohol followed by a radical cyclisation in the presence of a catalyst i.e. cobaloxime .Molecular Structure Analysis

The molecular formula of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol is C6H10O3 . The structure of this compound includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of hexahydro-furo[2,3-b]furan-3-ol include allylation, reduction, Swern oxidation, ozonolytic cleavage, and hydroboration . The synthesis also involves a radical cyclisation in the presence of a catalyst .科学研究应用

合成和 HIV 蛋白酶抑制

- 高效合成技术:六氢富罗[2,3-b]呋喃-3-醇因其在 HIV 蛋白酶抑制剂中的应用而成为研究重点。一种合成该化合物的有效方法涉及使用镧系催化剂,该催化剂有助于 2,3-二氢呋喃和乙二醛二聚体的缩合。该方法对于生产各种富罗[2,3-b]呋喃衍生物具有重要意义(Yu 等人,2007)。

- 不对称一锅法合成:已开发出一种一锅法合成六氢富罗[2,3-b]呋喃-3-醇的程序,使用呋喃和 Cbz 保护的乙二醛作为起始原料。该方法对于创建达鲁那韦等 HIV 蛋白酶抑制剂的构建模块至关重要(Sevenich 等人,2017)。

化学合成和应用

- 多米诺克莱森重排:已开发出一种涉及多米诺克莱森重排的方法来创建 3a,6a-二氢-富罗[2,3-b]呋喃衍生物。该方法具有原子经济性,并以糠基甲醇开始(Yin 等人,2012)。

- 富罗[3,2-b]喹啉合成:已开发出一种无金属 [4+2] 环加成方法来构建富罗[3,2-b]喹啉和富罗[2,3-b:4,5-b']二喹啉,使用氮杂邻苯醌甲基化物和呋喃。该方法突出了呋喃的脱芳构化,并显示出高区域选择性和非对映选择性(Lei 等人,2020)。

附加研究

- 拒食活性:对过氢富罗[2,3-b]呋喃化合物的研究表明它们在拒食活性中的潜力。取代基团影响这些活性,并且保护半缩醛的羟基会增强这些性质(Kojima & Kato, 1980)。

- 立体选择性合成:已报道了一种六氢富罗[2,3-b]呋喃-3-醇的立体选择性合成方法,实现了高对映体过量。该合成对于开发 HIV 蛋白酶抑制剂中的高亲和力 P2 配体至关重要(Ghosh 等人,2006)。

作用机制

While the specific mechanism of action of hexahydro-furo[2,3-b]furan-3-ol is not mentioned in the sources, it is used as a reagent in the synthesis of Darunavir , a second-generation HIV-1-protease inhibitor. Protease inhibitors work by blocking the activity of a protein called protease, which is needed by HIV, the virus that causes AIDS, to replicate.

属性

IUPAC Name |

2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-3-9-6-4(5)1-2-8-6/h4-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDXYCHYMULCDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1C(CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432484 | |

| Record name | Furo[2,3-b]furan-3-ol, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109789-19-7 | |

| Record name | Furo[2,3-b]furan-3-ol, hexahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Butyl-10-phenylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1240593.png)

![(6R,7S)-3-(acetyloxymethyl)-8-oxo-7-[(1-oxo-2-thiophen-2-ylethyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1240595.png)

![N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B1240598.png)

![10-fluoro-7-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-2H-[1,3]thiazino[3',2':1,2]pyrimido[5,4-b]indol-6(7H)-one](/img/structure/B1240599.png)

![1-(Phenylmethyl)-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1240601.png)

![(2R,3S)-5-{[(2S)-3-(tert-butylamino)-2-hydroxypropyl]oxy}-1,2,3,4-tetrahydronaphthalene-2,3-diol](/img/structure/B1240602.png)

![3-[(4-Fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240607.png)

![5-bromo-3-pyridinecarboxylic acid [(6aS,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinoline-9-yl]methyl ester](/img/structure/B1240613.png)